molecular formula C10H10O2 B13467002 Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate

Cat. No.: B13467002
M. Wt: 162.18 g/mol
InChI Key: QEWVLAMBMDXRFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate typically involves the reaction of benzocyclobutene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting compound is then purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzocyclobutene: A parent compound with similar bicyclic structure.

    Methyl benzoate: An ester with a simpler aromatic structure.

    Cyclohexene derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is unique due to its combination of a bicyclic structure and an ester functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

methyl bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylate

InChI

InChI=1S/C10H10O2/c1-12-10(11)9-5-3-7-2-4-8(7)6-9/h3,5-6H,2,4H2,1H3

InChI Key

QEWVLAMBMDXRFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC2)C=C1

Origin of Product

United States

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